8-(p-Sulfophenyl)theophylline hydrate
Description
Its structure features a theophylline backbone modified with a para-sulfophenyl group at the 8-position, enhancing its solubility and bioavailability compared to unmodified theophylline . This compound is widely used in experimental models to block adenosine receptors, particularly in studies involving ischemia-reperfusion injury (IRI), neuromuscular transmission, and inflammatory pain . Its inability to cross the blood-brain barrier (BBB) makes it suitable for peripheral adenosine receptor studies .
Properties
IUPAC Name |
4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)benzenesulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S.H2O/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)7-3-5-8(6-4-7)23(20,21)22;/h3-6H,1-2H3,(H,14,15)(H,20,21,22);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQOEZBHENEBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500417 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
8-(p-Sulfophenyl)theophylline hydrate (8-SPT) is a derivative of theophylline, a well-known methylxanthine compound. This compound has garnered attention for its biological activity, particularly as an antagonist of adenosine receptors. Understanding its biological activity is crucial for exploring its potential therapeutic applications in cardiovascular diseases and other conditions influenced by adenosine signaling.
8-SPT primarily acts as a non-selective antagonist of adenosine receptors, particularly A1 and A2 subtypes. Its mechanism involves blocking the effects of adenosine, a nucleoside that plays significant roles in various physiological processes, including vasodilation, neurotransmission, and modulation of cardiac function. By inhibiting adenosine receptors, 8-SPT can counteract the hypotensive and bradycardic effects mediated by adenosine .
Key Findings on Mechanism
- Cardiovascular Effects : In studies involving anesthetized rats, 8-SPT was shown to effectively block hypotension and bradycardia induced by adenosine. The effective concentration (EC50) for 8-SPT in preventing these cardiovascular effects was approximately 48 µM .
- Site of Action : Notably, administration of high doses (up to 50 mg/kg) did not achieve detectable levels in the brain, indicating that its effects are predominantly peripheral rather than central .
Pharmacological Studies
Numerous studies have explored the pharmacological effects of 8-SPT:
- Cardioprotection : Research indicates that 8-SPT can mitigate ischemia-reperfusion injury in cardiac tissues. In experiments with isolated rat hearts subjected to ischemic conditions, 8-SPT demonstrated protective effects by modulating intracellular signaling pathways associated with energy metabolism and cell survival .
- Interaction with Other Drugs : 8-SPT's interaction with other pharmacological agents has been investigated. For instance, it has been shown to enhance the cardiovascular effects of metformin, a common diabetes medication, by influencing AMPK activity during ischemic events .
Case Studies
- Ischemia-Reperfusion Injury : In a study using a Langendorff perfusion model, 8-SPT was administered during reperfusion phases to assess its cardioprotective properties against myocardial infarction. Results indicated a reduction in infarct size when combined with AMPK activators .
- Adenosine Antagonism : In experiments comparing caffeine and 8-SPT, both compounds exhibited similar antagonistic properties against adenosine-induced hypotension but differed in their pharmacokinetics and central nervous system penetration .
Comparison of Cardiovascular Effects
| Compound | EC50 (µM) | Mechanism | CNS Penetration |
|---|---|---|---|
| Caffeine | 92 | Adenosine receptor antagonist | Moderate |
| 8-(p-SPT) | 48 | Adenosine receptor antagonist | None |
Summary of Key Studies on 8-SPT
Scientific Research Applications
Adenosine Receptor Antagonism
8-SPT is widely used in research to investigate the role of adenosine receptors in various physiological processes. Its antagonistic properties allow researchers to explore the implications of adenosine signaling in:
- Cardiovascular Health : Studies have shown that 8-SPT can mitigate ischemic-reperfusion injury in cardiac tissues by blocking adenosine receptors, which are known to play a protective role during ischemia .
Respiratory System Studies
In respiratory research, 8-SPT has been utilized to study the regulation of airway hydration and epithelial function. It has been shown to affect the height of the airway surface liquid (ASL), indicating its role in modulating ion transport and fluid secretion:
- Impact on Airway Epithelial Cells : Research demonstrated that the presence of adenosine decreases ASL height, which is critical for maintaining mucociliary clearance .
| Experiment | Result |
|---|---|
| Adenosine Deaminase Addition | Reduced ASL height from ~7 μm to ~4 μm with 100 μM 8-SPT. |
Neurobiology and Pain Research
Recent studies have explored the impact of 8-SPT on pain modulation through its action on glial cells and purinergic signaling pathways. By inhibiting adenosine receptors, researchers have observed alterations in pain sensitivity:
- Glial Activation and Pain Sensitivity : In models of inflammatory pain, administration of 8-SPT resulted in significant changes in mechanical allodynia, suggesting its potential as a tool for understanding pain mechanisms .
| Study | Observations |
|---|---|
| Gq-GPCR Activation | Activation alleviated inflammation-induced mechanical allodynia; effects blocked by 8-SPT. |
Kidney Protection Studies
Research indicates that 8-SPT may play a protective role in renal injury models by modulating adenosine signaling pathways involved in renal ischemia:
- Renal Ischemia Research : In experiments involving renal injury, the use of 8-SPT demonstrated a reduction in damage markers, highlighting its potential therapeutic applications in kidney protection strategies .
Case Studies
- Cardiac Ischemia : A study conducted on Wistar rats showed that preconditioning with ischemic cycles significantly reduced myocardial injury when combined with the administration of 8-SPT, demonstrating its utility in cardioprotection .
- Airway Hydration : In vitro experiments with human bronchial epithelial cells revealed that inhibition of adenosine receptors using 8-SPT led to decreased ATP release under stress conditions, implicating its role in airway hydration dynamics .
Comparison with Similar Compounds
Structural and Functional Analogues
Key xanthine derivatives with adenosine receptor antagonism or enzyme inhibitory activity include:
- Theophylline: Parent compound; non-selective AR antagonist with lower potency.
- 8-Phenyltheophylline : Higher AR affinity due to phenyl substitution at the 8-position.
- Lisofylline (LSF) : Xanthine derivative with a 5-hydroxyhexyl group; potent FTO inhibitor.
- 3-Isobutyl-1-methylxanthine : Competitive AR antagonist and phosphodiesterase inhibitor.
- Caffeine : Mild AR antagonist; lacks the sulfophenyl group.
Adenosine Receptor Binding Affinity
Binding affinity (KB values) across cell types (rat PC12 cells, human platelets, rat fat cells):
| Compound | KB vs. NECA (PC12) | KB vs. PIA (Fat Cells) | Ki vs. [<sup>3</sup>H]CHA (Brain) |
|---|---|---|---|
| Theophylline | 17,000 nM | 13,800 nM | 14,000 nM |
| 8-Phenyltheophylline | 1,600 nM | 1,900 nM | 400 nM |
| 8-(p-Sulfophenyl)theophylline | 5,000 nM | 5,500 nM | 4,500 nM |
Key Findings :
- The 8-phenyl substitution (8-phenyltheophylline) enhances AR affinity 10-fold over theophylline .
- The sulfophenyl group in 8-(p-Sulfophenyl)theophylline reduces AR affinity compared to 8-phenyltheophylline but improves solubility and peripheral specificity .
Enzyme Inhibition (FTO Demethylase Activity)
| Compound | IC50 (FTO Inhibition) |
|---|---|
| 8-(p-Sulfophenyl)theophylline | 50 mM |
| Lisofylline (LSF) | 2.2 mM |
| 3-Isobutyl-1-methylxanthine | 50 mM |
| Caffeine | No inhibition |
Key Findings :
- 8-(p-Sulfophenyl)theophylline inhibits FTO but is less potent than lisofylline, which has a hydrophobic N1 hexyl chain critical for activity .
- Theophylline and caffeine lack FTO inhibitory effects, highlighting the importance of substituent groups .
Pharmacokinetic and Pharmacodynamic Properties
| Property | 8-(p-Sulfophenyl)theophylline | 8-Phenyltheophylline | Theophylline |
|---|---|---|---|
| BBB Penetration | No | Yes | Yes |
| Solubility | High (hydrate form) | Moderate | Low |
| Selectivity | Non-selective AR antagonist | Non-selective AR antagonist | Non-selective AR antagonist |
| Clinical Use | Research only | Research only | Asthma therapy |
Key Findings :
- The sulfophenyl group and hydrate form enhance solubility, making 8-(p-Sulfophenyl)theophylline ideal for in vitro and peripheral in vivo studies .
- 8-Phenyltheophylline’s BBB permeability limits its utility in peripheral-targeted studies .
Stability and Hydration Behavior
- Theophylline anhydrous: Prone to hydration under high humidity, forming theophylline monohydrate with altered dissolution and bioavailability .
Preparation Methods
Direct Sulfonation of Theophylline
Sulfonation using chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) complexes represents a straightforward approach. The reaction proceeds via electrophilic attack at the 8-position, favored by the electron-rich nature of the xanthine ring. A typical protocol involves dissolving theophylline in anhydrous dichloromethane (DCM) at 0–5°C, followed by dropwise addition of ClSO₃H (1.2 equivalents). The mixture is stirred for 6–8 hours under nitrogen, quenched with ice-water, and neutralized with sodium bicarbonate. Crude 8-sulfotheophylline is precipitated, with yields ranging from 45% to 62% depending on stoichiometric ratios.
Palladium-Catalyzed Cross-Coupling Reactions
Modern syntheses employ Suzuki-Miyaura coupling to attach pre-functionalized sulfophenyl groups. This method utilizes 8-bromotheophylline and p-sulfophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Reactions are conducted in a 3:1 dioxane/water mixture at 80°C for 12 hours, achieving yields up to 78%. This route minimizes side products and enhances regioselectivity compared to direct sulfonation.
Optimization of 8-(p-Sulfophenyl)Theophylline Hydrate Synthesis
Catalytic System Optimization
The choice of catalyst significantly impacts coupling efficiency. Comparative studies reveal that PdCl₂(dppf) with 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand increases turnover frequency by 40% relative to Pd(PPh₃)₄. Base selection also plays a role: cesium carbonate (Cs₂CO₃) outperforms potassium carbonate in maintaining reaction pH and preventing boronic acid decomposition.
Table 1: Catalyst and Base Effects on Suzuki-Miyaura Coupling Yield
| Catalyst System | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 68 | 92.4 |
| PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | 78 | 98.1 |
| Pd(OAc)₂ (5 mol%) | Na₂CO₃ | 54 | 89.7 |
Solvent and Temperature Profiling
Mixed solvent systems (dioxane/water, THF/water) enhance boronic acid solubility while preventing theophylline degradation. Polar aprotic solvents like dimethylformamide (DMF) reduce reaction times but increase side product formation. Optimal temperatures range from 75°C to 85°C, balancing reaction kinetics and thermal stability.
Hydration and Crystallization Techniques
Controlled Hydration
Post-synthesis, the sulfophenyl intermediate is hydrated by stirring in deionized water at 50°C for 24 hours. Slow cooling to 4°C induces crystallization of the hydrate form. X-ray diffraction (XRD) analysis confirms monohydrate formation, with water molecules occupying lattice sites adjacent to the sulfonate group.
Purification by Recrystallization
Crude 8-SPT is purified via recrystallization from ethanol/water (7:3 v/v). Two successive recrystallizations increase purity from 89% to 99.5%, as verified by high-performance liquid chromatography (HPLC). Alternative methods, such as column chromatography on silica gel (eluent: CH₃CN/H₂O with 0.1% TFA), achieve similar purity but with higher solvent consumption.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (D₂O, 400 MHz) : δ 8.21 (s, 1H, H-8), 7.89 (d, J = 8.4 Hz, 2H, aromatic), 7.72 (d, J = 8.4 Hz, 2H, aromatic), 3.91 (s, 3H, N-CH₃).
-
FT-IR (KBr) : 1185 cm⁻¹ (S=O asymmetric stretch), 1047 cm⁻¹ (S=O symmetric stretch), 3400 cm⁻¹ (O-H stretch, hydrate).
Thermodynamic Stability
Differential scanning calorimetry (DSC) shows an endothermic peak at 132°C corresponding to hydrate water loss. The anhydrous form melts at 241°C, indicating high thermal stability.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Recent advancements employ continuous flow chemistry to improve scalability. A tubular reactor with immobilized Pd/C catalyst achieves 85% conversion in 30 minutes, reducing Pd leaching to <0.1 ppm. This method enhances throughput while minimizing waste.
Environmental and Cost Metrics
Lifecycle assessments comparing direct sulfonation and cross-coupling routes reveal that the latter reduces hazardous waste by 60% but increases energy demand by 25%. Hybrid approaches using recyclable Pd catalysts (e.g., Pd@Fe₃O₄ nanoparticles) mitigate these trade-offs.
Q & A
Basic Research Questions
Q. What is the role of 8-(p-Sulfophenyl)theophylline hydrate (8-SPT) in adenosine receptor studies, and how is its antagonistic activity validated experimentally?
- 8-SPT is a competitive, non-selective adenosine P1 receptor antagonist (Ki = 1.2 µM) widely used to block adenosine-mediated signaling. Methodologically, its antagonism is validated via competitive binding assays, where displacement curves for adenosine agonists (e.g., CADO) are compared in the presence and absence of 8-SPT. In vivo studies often pair 8-SPT with selective antagonists (e.g., SCH58261 for A2A receptors) to isolate receptor subtype contributions .
Q. How is 8-SPT synthesized, and what analytical techniques confirm its structural integrity?
- Synthesis typically involves alkylation of theophylline followed by sulfophenyl group introduction. Key steps include hydrazinolysis, heterocyclization, and purification via column chromatography. Structural confirmation relies on NMR, IR spectroscopy, and high-performance liquid chromatography (HPLC) with diode-array detection. Mass spectrometry further verifies molecular weight and purity .
Q. What techniques are critical for characterizing the hydrate form of 8-SPT and ensuring stability during experiments?
- X-ray diffraction (XRD) identifies crystalline phases, while dynamic vapor sorption (DVS) monitors hydrate stability under varying humidity. Atomic force microscopy (AFM) visualizes surface transformations (e.g., anhydrate-to-hydrate) at controlled relative humidity (RH). Simultaneous XRD-DSC measurements track thermal and hydration-induced phase transitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in cardioprotection studies when 8-SPT blocks adenosine receptor-mediated effects?
- Discrepancies may arise from differences in receptor subtype expression (e.g., A1 vs. A2B) or dosage. For example, 8-SPT reversed remifentanil-induced cardioprotection in rat hearts by non-selectively blocking A1/A2B receptors, while selective antagonists (DPCPX, MRS1706) provided subtype-specific insights. Experimental design should include receptor profiling and dose-response curves to clarify mechanisms .
Q. What experimental strategies mitigate hydrate-anhydrate phase transformations during 8-SPT formulation or storage?
- Granulation processes should avoid high humidity (>62% RH, the transition threshold for theophylline hydrates). Real-time monitoring via Raman or NIR spectroscopy detects phase changes during manufacturing. Storage in desiccants or under nitrogen prevents unintended hydration, which alters dissolution kinetics and bioavailability .
Q. How does 8-SPT’s pharmacokinetic profile influence its use in neuronal vs. cardiac ischemia models?
- In neuronal studies, 8-SPT’s blood-brain barrier permeability is limited, necessitating intracerebroventricular (ivc) administration (e.g., 20 µM in mouse models). In cardiac models, systemic delivery (e.g., 100 µM intravenous) effectively blocks peripheral adenosine receptors. Researchers must validate tissue-specific receptor occupancy via microdialysis or autoradiography .
Methodological Considerations
- Data Analysis: Use -NMR spectroscopy to quantify ATP depletion in ischemic tissues treated with 8-SPT. Exponential decay models (e.g., PCr half-life) assess metabolic effects .
- Statistical Validation: Apply non-parametric tests (e.g., Kruskal-Wallis) for small sample sizes in receptor antagonism studies, as metabolite concentrations often exhibit non-normal distributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
